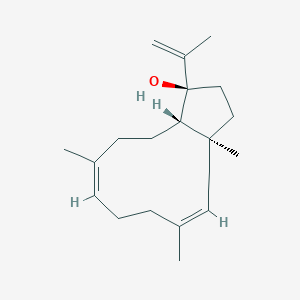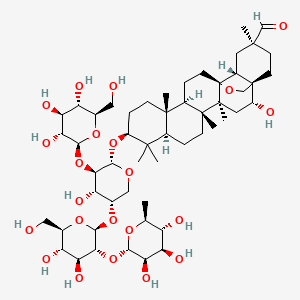
Kanchanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tii 4018 . It is characterized by a unique bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring, with a terminal urea moiety . This compound exhibits significant antibacterial and antifungal activities, making it a valuable asset in the field of antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kanchanamycin A is primarily obtained through fermentation of Streptomyces olivaceus Tii 4018 . The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound using high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (ESI-MS) .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient composition of the medium . The compound is then isolated and purified using advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Kanchanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl, ester, and ether groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Kanchanamycin A exerts its effects by binding to specific molecular targets in bacterial cells . It interferes with protein synthesis by binding to the bacterial ribosome, leading to the misreading of mRNA and the production of nonfunctional proteins . This ultimately results in the inhibition of bacterial growth and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanchanamycin A is part of a family of polyol macrolide antibiotics that includes Kanchanamycin C and Kanchanamycin D . Other similar compounds include desertomycin A and oasomycin A, which are also produced by Streptomyces species .
Uniqueness
What sets this compound apart from other similar compounds is its unique terminal urea moiety and its specific antibacterial and antifungal activities . This makes it a valuable compound for further research and development in the field of antibiotics .
Eigenschaften
Molekularformel |
C54H90N2O18 |
|---|---|
Molekulargewicht |
1055.3 g/mol |
IUPAC-Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+ |
InChI-Schlüssel |
LLKMUSZUPKLZDW-ONKXNGKDSA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Synonyme |
kanchanamycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


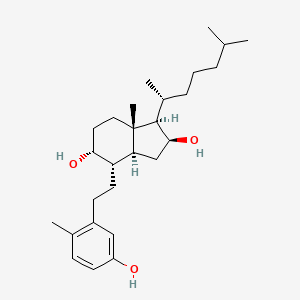
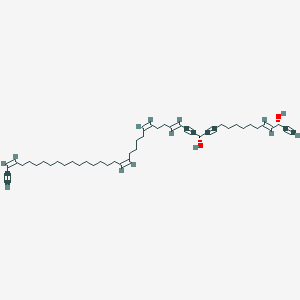
![2,3-Dimethoxy-11-[2-(dimethylamino)ethyl]-11,12-dihydro-8,9-(methylenedioxy)-5,6,11-triazachrysene-12-one](/img/structure/B1248977.png)
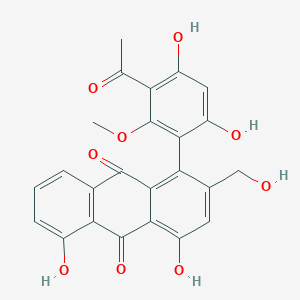
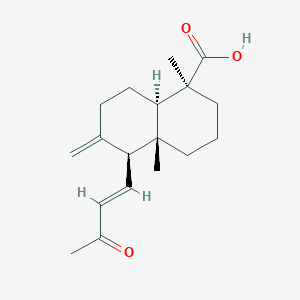
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)

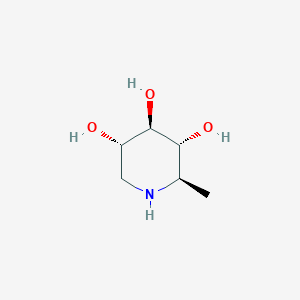
![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)

